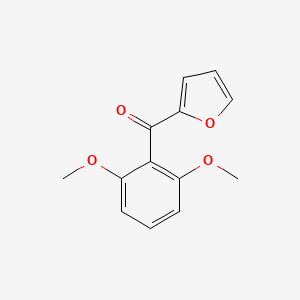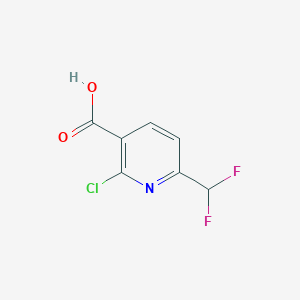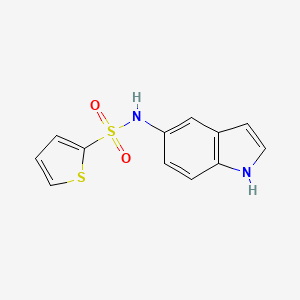
N-(1H-indol-5-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Thiophene-based sulfonamides, including N-(1H-indol-5-yl)thiophene-2-sulfonamide, have been explored as potent inhibitors of carbonic anhydrase I and II isoenzymes. These isoenzymes are critical in various physiological processes, and their inhibition can have therapeutic implications. The compounds demonstrated significant inhibitory effects at small concentrations, offering potential for the design of novel therapeutic agents (Alım, Köksal, & Karaman, 2020).
Urease Inhibition and Antibacterial Properties
Research has shown that thiophene sulfonamide derivatives, including those structurally related to N-(1H-indol-5-yl)thiophene-2-sulfonamide, exhibit urease inhibition and antibacterial activities. These properties are influenced by different functional groups, indicating potential in developing antibacterial therapies (Noreen et al., 2017).
Cerebrovascular and Anticonvulsant Activities
A series of thiophene-2-sulfonamides has been reported to possess cerebrovasodilatory and anticonvulsant activities. These compounds, including those similar to N-(1H-indol-5-yl)thiophene-2-sulfonamide, showed promise in increasing cerebral blood flow and providing anticonvulsant effects in animal models (Barnish et al., 1981).
Molecular Docking and Computational Studies
Thiophene sulfonamide derivatives have been subjected to molecular docking and computational studies to understand their interaction mechanisms and potential applications in drug design. These studies provide insights into the structural features critical for their biological activities (Mubarik et al., 2021).
Antitumor and Antiviral Activities
Recent studies have also indicated that thiophene sulfonamide derivatives exhibit potential antitumor and antiviral activities. This highlights the broad spectrum of therapeutic applications that compounds like N-(1H-indol-5-yl)thiophene-2-sulfonamide may have (Hafez, Alsalamah, & El-Gazzar, 2017).
Propiedades
IUPAC Name |
N-(1H-indol-5-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c15-18(16,12-2-1-7-17-12)14-10-3-4-11-9(8-10)5-6-13-11/h1-8,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQJFUFUOIJGMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


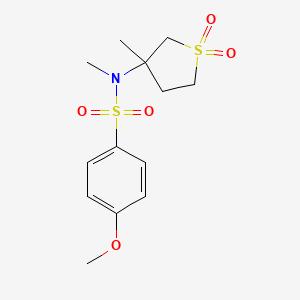
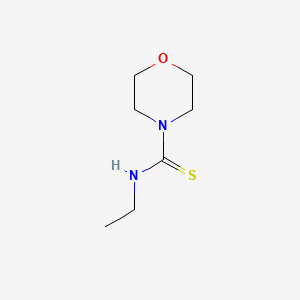
![3-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B2368814.png)

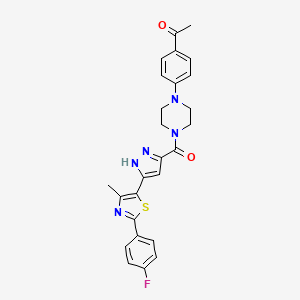
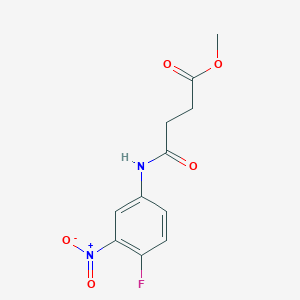
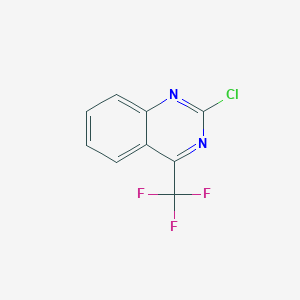
![2-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2368822.png)
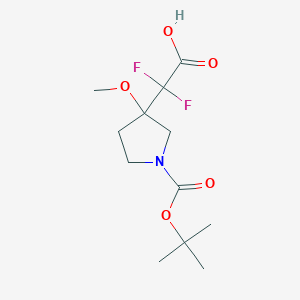
![N-(tert-butyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2368825.png)
![2-(3-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2368828.png)
